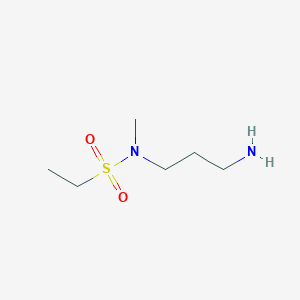
N-(3-aminopropyl)-N-methylethanesulfonamide
Vue d'ensemble
Description
N-(3-aminopropyl)-N-methylethanesulfonamide (MAPES) is an organic compound that has been used in a variety of scientific and medical applications. It is an amine derivative of ethanesulfonamide, a sulfonamide-based organic compound. MAPES is a colorless, odorless, and water-soluble molecule that has a molecular weight of 157.2 g/mol. It is a synthetic compound that is used in a variety of applications, including drug delivery, drug synthesis, and biochemistry.
Applications De Recherche Scientifique
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, including N-(3-aminopropyl)-N-methylethanesulfonamide, are significant due to their bacteriostatic properties and applications in treating bacterial infections. Beyond their antibacterial uses, sulfonamides have found roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases like Alzheimer's and various cancers. The versatility of sulfonamides extends to acting as antiviral HIV protease inhibitors, showcasing their wide-ranging impact in medicinal chemistry (Gulcin & Taslimi, 2018).
Role in Photodynamic Therapy
The reactivity and functional versatility of sulfonamide compounds allow their application in enhancing therapeutic techniques such as photodynamic therapy (PDT). Here, sulfonamides, by virtue of their chemical properties, may contribute to the efficacy of PDT, particularly in pretreatment strategies to improve the accumulation of therapeutic agents like protoporphyrin IX in targeted cells (Gerritsen et al., 2008).
Environmental and Analytical Chemistry Applications
Sulfonamides, including compounds like N-(3-aminopropyl)-N-methylethanesulfonamide, are utilized in environmental science and analytical chemistry. Their role in degrading pollutants and as subjects in the study of microbial degradation pathways highlights their importance in environmental remediation and understanding the fate of chemical compounds in natural settings (Liu & Mejia Avendaño, 2013).
Advances in Medicinal Chemistry
The structural motif of sulfonamides has been a cornerstone in the development of new therapeutic agents. Their incorporation into drugs targeting a broad spectrum of diseases, including microbial infections, cancer, and metabolic disorders, underscores their foundational role in drug design and development. This highlights the continued relevance and potential for new discoveries within the sulfonamide class, potentially encompassing N-(3-aminopropyl)-N-methylethanesulfonamide (Shichao et al., 2016).
Mécanisme D'action
Target of Action
N-(3-aminopropyl)-N-methylethane-1-sulfonamide is a non-ionic surfactant type active ingredient . It interacts with the cell walls of microorganisms, which are its primary targets .
Mode of Action
The compound’s mode of action is to destroy the cell walls of microorganisms . As a surfactant, it has fair wetting properties and reacts strongly with cell walls . This interaction leads to the disruption of the cell wall structure, thereby causing the death of the microorganism.
Biochemical Pathways
It is known that the compound disrupts the integrity of the cell wall, which is crucial for the survival and function of the microorganism . This disruption can affect various biochemical pathways within the microorganism, leading to its death.
Pharmacokinetics
The rate and extent of dermal absorption was 2% for an aqueous solution and 2.5% for in-use dilution .
Result of Action
The primary result of the action of N-(3-aminopropyl)-N-methylethane-1-sulfonamide is the death of the microorganism. By disrupting the cell wall, the compound causes the microorganism to lose its structural integrity and function, leading to its death .
Propriétés
IUPAC Name |
N-(3-aminopropyl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-3-11(9,10)8(2)6-4-5-7/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOBOSQBOGGUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-methylethane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




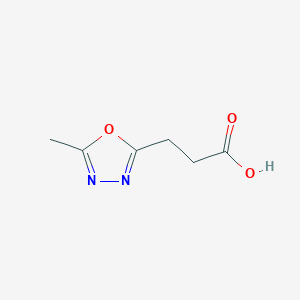

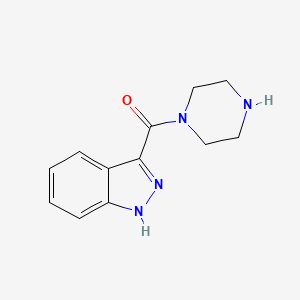
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
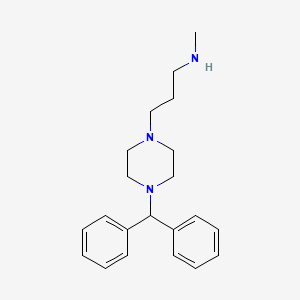
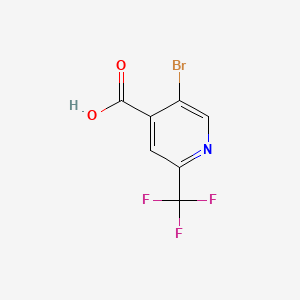
![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)
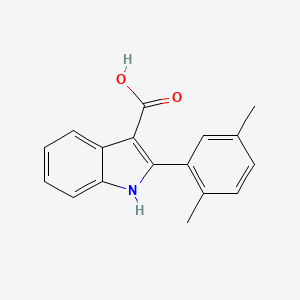
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)